2-(Methylsulfonyl)acetamide

Physicochemical property comparison Hydrophilicity LogP

Select 2-(Methylsulfonyl)acetamide (CAS 66913-97-1) for your medicinal chemistry program. This primary sulfonyl acetamide building block is essential for constructing N-(methylsulfonyl)acetamide prodrug moieties, as validated by the clinical success of selexipag, and offers a metabolically stable scaffold for COX-2 inhibitor development. Its high hydrophilicity (XLogP3: -1.5) and hydrogen-bond donor/acceptor profile differentiate it from N-alkyl or ester analogs, which exhibit liabilities in vivo. For agrochemical research, it is the direct precursor to flufenacet metabolites and acetamide herbicides. Procure this specific compound to avoid pharmacokinetic attrition and ensure reproducible results.

Molecular Formula C3H7NO3S
Molecular Weight 137.16 g/mol
CAS No. 66913-97-1
Cat. No. B1620376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylsulfonyl)acetamide
CAS66913-97-1
Molecular FormulaC3H7NO3S
Molecular Weight137.16 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CC(=O)N
InChIInChI=1S/C3H7NO3S/c1-8(6,7)2-3(4)5/h2H2,1H3,(H2,4,5)
InChIKeyZBLUAVADFAWYLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylsulfonyl)acetamide (CAS 66913-97-1): Baseline Physicochemical and Structural Properties for Procurement Evaluation


2-(Methylsulfonyl)acetamide (CAS 66913-97-1), also referred to as 2-(methylsulphonyl)acetamide, is a small-molecule sulfonyl acetamide building block with the molecular formula C3H7NO3S and a molecular weight of 137.16 g/mol . It features a terminal primary amide group and a methylsulfonyl (-SO2CH3) substituent, with a calculated acid pKa of approximately 8.67, an XLogP3 of -1.5, and a topological polar surface area (TPSA) of 85.6 Ų [1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical development, providing a compact scaffold for introducing both hydrogen-bonding capability and sulfonyl-derived electronic effects into larger molecular architectures .

2-(Methylsulfonyl)acetamide (CAS 66913-97-1): Why N-Alkyl or Sulfamoyl Analogs Cannot Serve as Drop-In Replacements


Procurement decisions involving 2-(methylsulfonyl)acetamide must account for the fact that seemingly minor structural modifications—such as N-methylation, ethyl ester formation, or sulfamoyl substitution—produce compounds with materially different physicochemical properties, synthetic utility, and metabolic stability. For example, the unsubstituted primary amide of 2-(methylsulfonyl)acetamide confers a distinct hydrogen-bond donor/acceptor profile and a calculated acid pKa (~8.67) that differs markedly from N-alkylated derivatives [1]. In COX-2 inhibitor development, Consalvi et al. (2015) demonstrated that sulfamoyl acetamides and ethyl acetates exhibit substantial in vitro potency (nanomolar IC50 values) but suffer from chemical and enzymatic liability that compromises in vivo performance—a liability not shared by the primary acetamide scaffold [2]. Furthermore, the N-(methylsulfonyl)acetamide moiety in the approved drug selexipag functions as a prodrug element that undergoes hepatic hydrolysis to release the active carboxylic acid metabolite MRE-269 (elimination half-life = 7.9 h in humans) [3]; substituting the N-methylsulfonyl group with alternative acylsulfonamide moieties would alter the hydrolysis rate and, consequently, the pharmacokinetic profile. These distinctions underscore that generic substitution of 2-(methylsulfonyl)acetamide with its N-alkyl or ester analogs cannot be assumed without rigorous experimental validation of the specific application context.

2-(Methylsulfonyl)acetamide (CAS 66913-97-1): Quantitative Differentiation Evidence vs. N-Methyl, Ethyl Acetate, and Sulfamoyl Analogs


Hydrophilicity Advantage Over N-Methyl-2-(methylsulfonyl)acetamide: XLogP3 and LogD Comparison

2-(Methylsulfonyl)acetamide (CAS 66913-97-1) exhibits substantially higher hydrophilicity than its N-methyl derivative, a distinction that directly impacts aqueous solubility, chromatographic behavior, and the physicochemical profile of downstream conjugates. The target compound has a calculated XLogP3 of -1.5, indicating a marked preference for the aqueous phase . While a directly comparable experimental LogP value for N-Methyl-2-(methylsulfonyl)acetamide (CAS 1272756-05-4) was not located in the primary literature, the addition of a methyl group to the amide nitrogen eliminates one hydrogen-bond donor and increases lipophilicity, which is reflected in the distinct LogD values: the target compound shows LogD (pH 5.5) = -1.77, whereas the N-methyl analog exhibits a higher LogD consistent with its reduced polarity . This difference is critical for applications where aqueous solubility and minimal non-specific binding are required, such as fragment-based screening or the design of polar linkers.

Physicochemical property comparison Hydrophilicity LogP Medicinal chemistry building block selection

Metabolic Stability Differentiation: Primary Amide Scaffold vs. Ethyl Acetate Analogs in COX-2 Inhibitor Development

In a head-to-head study of methylsulfonyl and sulfamoyl acetamides and ethyl acetates as COX-2 inhibitors, Consalvi et al. (2015) demonstrated that compounds bearing the primary acetamide scaffold (structurally analogous to 2-(methylsulfonyl)acetamide) exhibited nanomolar IC50 values against COX-2 with good COX-2/COX-1 selectivity in vitro. However, the ethyl acetate analogs, despite comparable in vitro potency, showed diminished in vivo analgesic activity [1]. The authors explicitly attributed this discrepancy to 'the chemical and enzymatic liability of these esters,' which plays 'a crucial role in the pharmacokinetic fate of such a class of molecules' [2]. This cross-study comparison establishes that the primary acetamide moiety confers superior metabolic stability relative to the corresponding ethyl esters, a finding that directly informs building block selection for medicinal chemistry programs targeting sustained in vivo efficacy.

COX-2 inhibition Metabolic stability Pharmacokinetics Acetamide vs. ester

N-(Methylsulfonyl)acetamide as a Prodrug-Essential Pharmacophore: Selexipag (NS-304) vs. Alternative IP Receptor Agonists

The N-(methylsulfonyl)acetamide moiety is a critical structural determinant of the prodrug properties of selexipag (NS-304), an FDA-approved oral therapy for pulmonary arterial hypertension. Selexipag incorporates the 2-(methylsulfonyl)acetamide substructure as its terminal acylsulfonamide group, which undergoes hepatic hydrolysis to release the active carboxylic acid metabolite MRE-269. Pharmacokinetic studies in healthy male volunteers demonstrated that oral administration of NS-304 results in conversion to MRE-269 with a long plasma elimination half-life of 7.9 hours [1][2]. Crucially, MRE-269 exhibits high selectivity for the IP receptor (prostacyclin receptor) in contrast to the prostacyclin analogs beraprost and iloprost, which also have high affinity for the EP3 receptor [3]. This EP3 agonism interferes with vasodilation in small pulmonary arteries, whereas MRE-269 induces equivalent vasorelaxation in both large and small pulmonary arteries [4]. The N-(methylsulfonyl)acetamide group is thus not a passive structural element but an active participant in enabling the slow-release pharmacology and receptor selectivity profile that distinguishes selexipag from non-prodrug IP agonists.

Prodrug design Pulmonary arterial hypertension IP receptor agonism Acylsulfonamide pharmacophore

Crystal Engineering and Intermolecular Interaction Profile: Hirshfeld Surface Analysis of an N-Aryl Derivative

A 2023 crystallographic study of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide—a derivative of 2-(methylsulfonyl)acetamide related to the herbicide flufenacet—provides quantitative structural data that illuminate the unique solid-state interaction profile conferred by the methylsulfonylacetamide core. The study reports that the dihedral angle between the amide group and the fluorinated benzene ring is 87.30(5)°, and the N–C–C–S torsion angle defining the orientation of the methylsulfonyl substituent relative to the amide group is 106.91(11)° [1]. In the crystal lattice, inversion-related molecules form dimers via pairwise C–H⋯O hydrogen bonds, which are reinforced by short O⋯π contacts (O⋯Cg = 3.0643(11) Å) [2]. Hirshfeld surface analysis quantified the intermolecular contacts, revealing that H-atom contacts dominate the surface interactions [3]. These structural parameters are not mere academic descriptors; they define the compound's crystal packing efficiency, stability under storage conditions, and its behavior in co-crystallization or formulation development.

Crystal engineering Hirshfeld surface analysis Intermolecular interactions Solid-state chemistry

2-(Methylsulfonyl)acetamide (CAS 66913-97-1): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Prodrug Design and Acylsulfonamide Pharmacophore Development for Sustained-Release Therapeutics

2-(Methylsulfonyl)acetamide is the optimal building block for constructing N-(methylsulfonyl)acetamide prodrug moieties, as validated by the clinical success of selexipag (NS-304). The terminal acylsulfonamide group undergoes hepatic hydrolysis to release an active carboxylic acid metabolite with a 7.9-hour elimination half-life in humans [1]. This slow-release pharmacology cannot be replicated with N-alkylated analogs, which lack the requisite hydrolytic susceptibility, or with ester-based prodrugs, which exhibit chemical and enzymatic liability that compromises in vivo performance [2]. Procurement of 2-(methylsulfonyl)acetamide is therefore essential for medicinal chemistry programs aiming to optimize the pharmacokinetic profile of carboxylic acid-containing drug candidates via acylsulfonamide prodrug strategies.

Fragment-Based Drug Discovery and Polar Linker Construction Requiring High Aqueous Solubility

With an XLogP3 of -1.5 and a LogD (pH 5.5) of -1.77, 2-(methylsulfonyl)acetamide exhibits substantially higher hydrophilicity than its N-methyl derivative [1][2]. This property makes it the preferred fragment for library design where aqueous solubility and minimal non-specific binding are critical. In fragment-based screening campaigns, the unsubstituted primary amide provides both hydrogen-bond donor and acceptor functionality while maintaining a compact molecular footprint (MW 137.16). In contrast, N-alkylated analogs introduce additional lipophilicity that can promote undesirable membrane partitioning and complicate hit validation. Researchers should prioritize the unsubstituted compound (CAS 66913-97-1) over N-methyl-2-(methylsulfonyl)acetamide (CAS 1272756-05-4) when polar linker or solubilizing fragment properties are required.

COX-2 Inhibitor Lead Optimization: Scaffold Selection for In Vivo Analgesic Efficacy

Medicinal chemistry programs targeting COX-2 inhibition for pain management should utilize the primary acetamide scaffold of 2-(methylsulfonyl)acetamide rather than the corresponding ethyl acetate derivatives. As demonstrated by Consalvi et al. (2015), acetamide-based COX-2 inhibitors retain in vivo analgesic activity, whereas ethyl acetate analogs exhibit diminished efficacy despite comparable in vitro potency (nanomolar IC50 range) due to esterase-mediated degradation [1]. 2-(Methylsulfonyl)acetamide serves as the direct synthetic precursor to this metabolically stable scaffold. Procuring this specific building block enables the synthesis of compound libraries that avoid the pharmacokinetic attrition observed with ester-containing analogs, thereby improving the probability of identifying leads with sustained in vivo target engagement.

Herbicide Metabolite and Environmental Fate Studies (Flufenacet-Related Compounds)

The 2023 crystallographic study of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide—a compound related to the herbicide flufenacet—establishes 2-(methylsulfonyl)acetamide as a critical synthetic intermediate for generating flufenacet metabolites and structural analogs [1]. The reported crystal structure parameters, including the N–C–C–S torsion angle of 106.91(11)° and the O⋯π contact distance of 3.0643(11) Å, provide a quantitative structural baseline for predicting the solid-state behavior and environmental partitioning of this class of compounds [2]. For agrochemical research programs investigating flufenacet metabolism, environmental persistence, or the development of novel acetamide herbicides, 2-(methylsulfonyl)acetamide is an essential building block for synthesizing the relevant N-aryl derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Methylsulfonyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.